ethyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate
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Description
Ethyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C18H19ClN4O4S and its molecular weight is 422.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Ethyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate's applications in scientific research are primarily centered around its synthesis and potential as a precursor for further chemical modifications. The compound has been involved in studies focusing on the synthesis of purinyl derivatives with potential inhibitory effects on the adenylosuccinate synthetase and adenylosuccinate lyase system, highlighting its relevance in exploring new therapeutic agents (Wanner et al., 1978). Additionally, the structural analysis of similar compounds provides insights into their crystalline forms and interactions, such as hydrogen bonds and weak C—H⋯π interactions, which are essential for understanding the compound's chemical behavior and potential bioactivity (Choi et al., 2008).
Catalysis and Polymerization
Research has also explored its use in catalysis and polymerization processes. For instance, the RAFT (Reversible Addition-Fragmentation Chain Transfer) synthesis of acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups demonstrates the compound's utility in creating well-defined copolymers for bioconjugation, underscoring its importance in the development of biomedical materials (Rossi et al., 2008).
Domino Reactions and Synthesis of Heterocycles
The compound plays a crucial role in the field of organic synthesis, particularly in domino reactions that lead to the formation of complex molecules. It has been used in multi-component synthesis processes to create highly substituted thienothiopyrans, which are of interest for their potential pharmacological properties (Raja & Perumal, 2006). Such reactions exemplify the compound's versatility in synthesizing heterocyclic compounds with potential application in drug discovery and development.
Bioconjugation and Drug Development
Furthermore, the compound's utility extends to the synthesis of aldehyde-containing copolymers for bioconjugation, which is pivotal for drug delivery systems and the development of therapeutics. The synthesis of copolymers containing poly(ethylene glycol) and dioxolane functional groups via RAFT polymerization illustrates the compound's applicability in creating materials with specific functionalities for biomedical applications (Rossi et al., 2008).
Properties
IUPAC Name |
ethyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O4S/c1-4-27-13(24)10-28-17-20-15-14(16(25)22(3)18(26)21(15)2)23(17)9-11-7-5-6-8-12(11)19/h5-8H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBZJGCELCIWEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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